

FstC Receptor Identification & Ligand Plasticity

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Compound Focus: amonabactin T

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The table below summarizes the core experimental findings on the FstC receptor and its interaction with various siderophores [1].

Experimental Aspect	Key Findings & Quantitative Data
Receptor Identification	FstC experimentally confirmed as the outer membrane receptor for amonabactin siderophores in <i>A. salmonicida</i> subsp. <i>salmonicida</i> . [1]
Natural Ligands (Amonabactins)	Four related catecholate siderophores: P750 , T789 , P693 , and T732 . [1]
Ligand Activity & Preference	P750 and T789 (15-atom linker) showed highest growth promotion activity . P693 and T732 (12-atom linker) were less efficient. [1]
Ligand Plasticity	FstC displays wide ligand plasticity ; recognition does not require specific Phe or Trp residues in the siderophore structure. [1]
Pathogen Relevance	The FstC receptor is present in most <i>Aeromonas</i> species, including human and animal pathogens like <i>A. hydrophila</i> . [1]
Therapeutic Potential	The FstC-mediated iron uptake pathway is a promising target for siderophore-antibiotic conjugates ("Trojan horse" strategy). [1]

Experimental Workflow for FstC Characterization

This section outlines the key methodologies used to identify FstC and characterize its function.

Protocol 1: Genetic Validation of FstC Receptor Function

This protocol describes the creation of isogenic bacterial strains to compare the function of FstC.

- **1. Principle:** The growth of a wild-type strain (FstC+) is compared to a mutant strain lacking the *fstC* gene (FstC-) when provided with different siderophores as the sole iron source. Growth promotion indicates functional siderophore uptake via the receptor.
- **2. Reagents & Strains:**
 - *A. salmonicida* subsp. *salmonicida* wild-type strain (FstC+).
 - Engineered *A. salmonicida* *fstC* knockout mutant (FstC-).
 - Chemically synthesized amonabactins (P750, T789, P693, T732) and their synthetic analogues.
 - Iron-depleted culture medium (e.g., supplemented with a chelator like 2,2'-Dipyridyl).
- **3. Procedure:**
 - Inoculate FstC+ and FstC- strains into iron-depleted medium.
 - Supplement individual cultures with defined, low concentrations (e.g., low micromolar range) of each purified amonabactin or analogue. Include an unsupplemented control.
 - Incubate cultures under optimal growth conditions.
 - Monitor bacterial growth over 18-24 hours by measuring optical density (OD) at 600 nm.
- **4. Data Analysis:** Significant growth promotion in the FstC+ strain, but not in the FstC- strain, with a specific siderophore provides direct evidence that FstC is essential for its uptake. The relative growth rates and final cell densities allow for ranking siderophore potency.

Protocol 2: Evaluating Siderophore Structure-Activity Relationships

This protocol involves the chemical synthesis of siderophore analogues to define the minimal structural motifs required for FstC recognition.

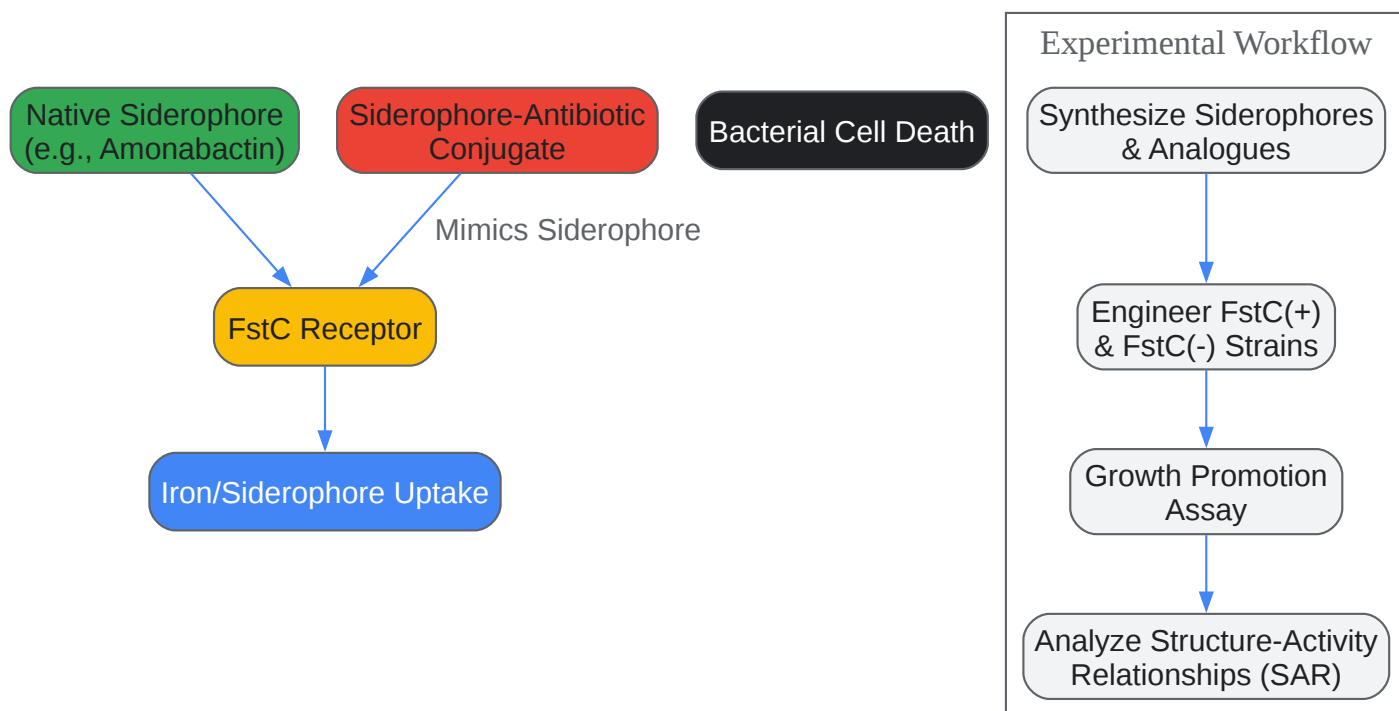
- **1. Principle:** Systematic modification of the native amonabactin structure is used to identify functional groups and molecular features critical for receptor binding and iron transport.
- **2. Reagents:**
 - Synthetic amonabactin analogues (e.g., mono-catecholate forms, biscatecholates with varying linker lengths, compounds with alternative amino acid substitutions).
- **3. Procedure:**

- Employ solid-phase peptide synthesis or solution-phase chemistry to generate amonabactin analogues. Key modifications include [1]:
 - Varying the linker length between catecholamide units (12 vs. 15 atoms).
 - Replacing or removing aromatic residues (Phe, Trp).
 - Creating truncated versions lacking one catechol group.
- Purify and characterize all synthetic compounds using analytical techniques (HPLC, mass spectrometry).
- Test the siderophore activity of each analogue using the growth promotion assay described in Protocol 1.
- **4. Data Analysis:** Analogue activity is compared to the native amonabactins. For example, the finding that **biscatecholates with a 15-atom linker are more efficient than those with a 12-atom linker** defines a key structural requirement. Similarly, finding that activity is retained without Phe/Trp residues demonstrates receptor plasticity [1].

Application Note: Exploiting FstC for "Trojan Horse" Antibacterials

The functional plasticity of FstC and its presence in key pathogens like *A. hydrophila* make it an excellent target for a "sideromycin" strategy. This involves creating conjugates where a bactericidal antibiotic is covalently linked to a siderophore molecule recognized by FstC [1].

The diagram below visualizes this "Trojan horse" mechanism and the experimental workflow for FstC characterization.



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The conceptual diagram illustrates two main concepts:

- **The "Trojan Horse" Strategy:** A siderophore-antibiotic conjugate mimics the native siderophore and is actively imported into the bacterial cell via the FstC receptor, leading to targeted drug delivery and cell death [1].
- **The Experimental Workflow:** The process for identifying and characterizing the FstC receptor, from synthesizing ligands and engineering bacterial strains to conducting functional assays and analyzing results [1].

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References

1. The Outer Membrane Protein FstC of *Aeromonas salmonicida* subsp. [pubmed.ncbi.nlm.nih.gov]

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